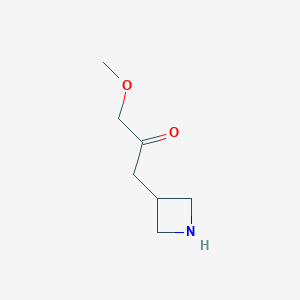
1-(Azetidin-3-yl)-3-methoxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-3-methoxypropan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 1-(Azetidin-3-yl)-3-methoxypropan-2-one can be achieved through several routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1-(Azetidin-3-yl)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-3-methoxypropan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-3-methoxypropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(Azetidin-3-yl)-3-methoxypropan-2-one can be compared with other azetidine derivatives, such as:
- 2-(Azetidin-3-yl)-2-methylpropan-1-ol
- 3-(Azetidin-3-yl)propanoic acid
- 1-(Azetidin-3-yl)-2-methoxyethane These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its methoxypropanone moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-3-methoxypropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-10-5-7(9)2-6-3-8-4-6/h6,8H,2-5H2,1H3 |
Clé InChI |
WLSZZKWSYVZTDM-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)CC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


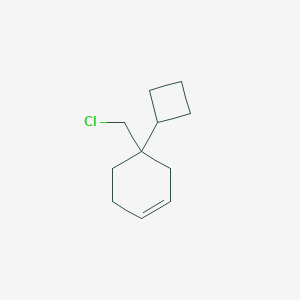
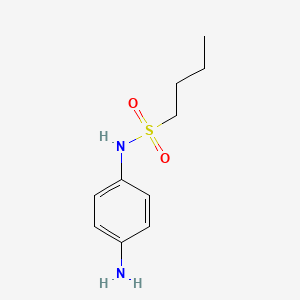
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
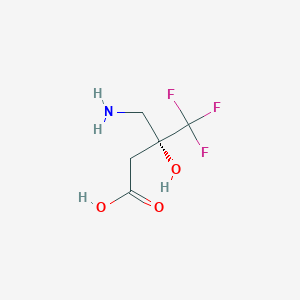
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
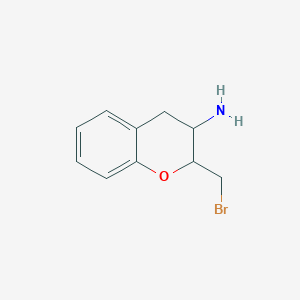
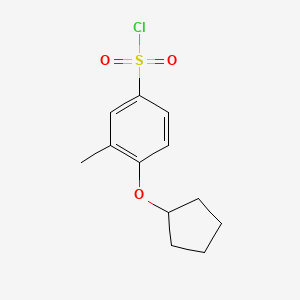
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
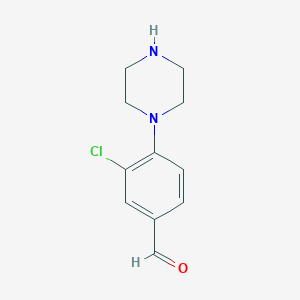
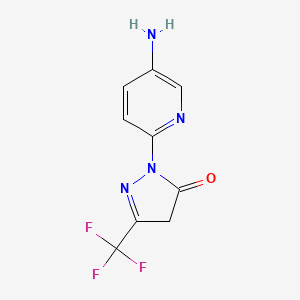
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)
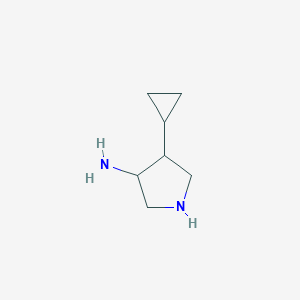
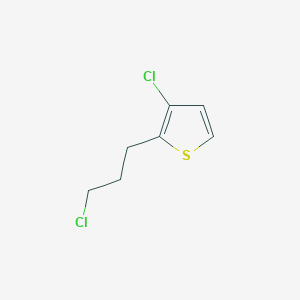
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
